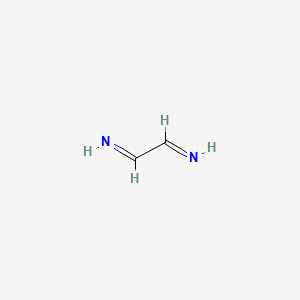
Ethane-1,2-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane-1,2-diimine, also known as glyoxal-bis(2-imino)ethane, is an organic compound containing two imine groups. It is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through the condensation reaction of ethylenediamine with glyoxal. The reaction involves mixing ethylenediamine with glyoxal in an aqueous medium, followed by heating under reflux conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + \text{OCHCHO} \rightarrow \text{C}_2\text{H}_4(\text{NH})_2\text{CH}_2\text{O}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar condensation reactions but is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions typically yield ethylenediamine or other amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Ethylenediamine, amine derivatives
Substitution: Substituted imines, amines
科学的研究の応用
Ethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is explored for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in metal-based drug design.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism by which ethane-1,2-diimine exerts its effects is primarily through its ability to form stable complexes with metal ions. The imine groups act as electron donors, coordinating with metal centers to form chelates. These chelates can influence various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
類似化合物との比較
Ethylenediamine: A precursor to ethane-1,2-diimine, used widely in chemical synthesis.
1,2-Diaminopropane: Similar structure but with an additional methyl group, used in similar applications.
Diethylenetriamine: Contains an additional amine group, offering different coordination properties.
Uniqueness: this compound is unique due to its dual imine groups, which provide distinct coordination chemistry compared to its analogs. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic processes.
特性
CAS番号 |
151599-46-1 |
|---|---|
分子式 |
C2H4N2 |
分子量 |
56.07 g/mol |
IUPAC名 |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
InChIキー |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
正規SMILES |
C(=N)C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



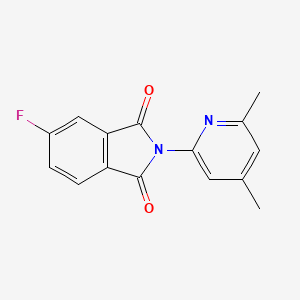
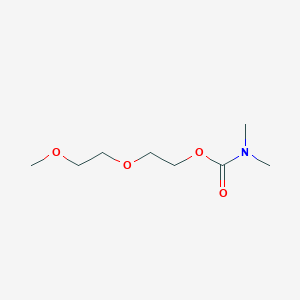
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
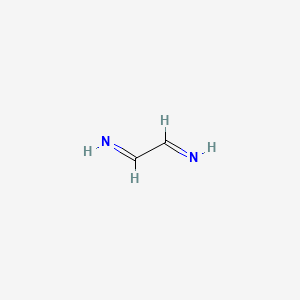
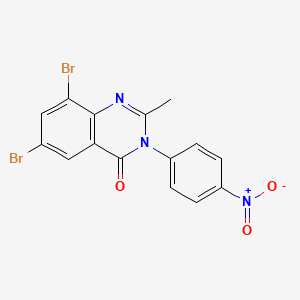

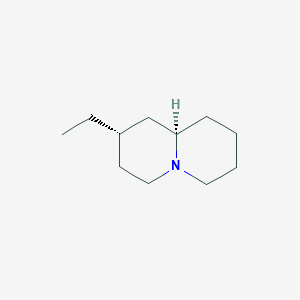

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)

